molecular formula C25H29FN2O3 B5075262 N-[4-(2-fluorophenoxy)phenyl]-1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidine-4-carboxamide

N-[4-(2-fluorophenoxy)phenyl]-1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidine-4-carboxamide

Cat. No.: B5075262
M. Wt: 424.5 g/mol
InChI Key: SHENSUBRLCOSDE-GHTZIAJQSA-N
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Description

N-[4-(2-fluorophenoxy)phenyl]-1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenoxy group, a propylcyclopropane moiety, and a piperidine carboxamide structure, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-fluorophenoxy)phenyl]-1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the fluorophenoxyphenyl intermediate, the cyclopropanation of the propyl group, and the coupling with piperidine carboxamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-fluorophenoxy)phenyl]-1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[4-(2-fluorophenoxy)phenyl]-1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-fluorophenoxy)phenyl]-1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-chlorophenoxy)phenyl]-1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidine-4-carboxamide
  • N-[4-(2-bromophenoxy)phenyl]-1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-[4-(2-fluorophenoxy)phenyl]-1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidine-4-carboxamide exhibits unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-(2-fluorophenoxy)phenyl]-1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3/c1-2-5-18-16-21(18)25(30)28-14-12-17(13-15-28)24(29)27-19-8-10-20(11-9-19)31-23-7-4-3-6-22(23)26/h3-4,6-11,17-18,21H,2,5,12-16H2,1H3,(H,27,29)/t18-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHENSUBRLCOSDE-GHTZIAJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC1C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1C[C@H]1C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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